3-(5,5-Dimethyl-2-oxooxolan-3-YL)-N-{4-[(1,3-thiazol-2-YL)sulfamoyl]phenyl}propanamide
Overview
Description
3-(5,5-Dimethyl-2-oxooxolan-3-YL)-N-{4-[(1,3-thiazol-2-YL)sulfamoyl]phenyl}propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dimethyl-substituted oxolane ring and a thiazole-sulfonamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,5-Dimethyl-2-oxooxolan-3-YL)-N-{4-[(1,3-thiazol-2-YL)sulfamoyl]phenyl}propanamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxolane ring, the introduction of the thiazole-sulfonamide group, and the final coupling to form the propanamide linkage. Common reagents used in these reactions include dimethylformamide (DMF), thionyl chloride (SOCl2), and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(5,5-Dimethyl-2-oxooxolan-3-YL)-N-{4-[(1,3-thiazol-2-YL)sulfamoyl]phenyl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and various acids and bases to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Its potential biological activity could be explored for applications in drug discovery and development.
Medicine: The compound may have therapeutic potential, particularly in targeting specific molecular pathways involved in diseases.
Industry: Its chemical properties could be leveraged in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 3-(5,5-Dimethyl-2-oxooxolan-3-YL)-N-{4-[(1,3-thiazol-2-YL)sulfamoyl]phenyl}propanamide involves its interaction with specific molecular targets. The thiazole-sulfonamide moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(5,5-Dimethyl-2-oxooxolan-3-yl)acetic acid: This compound shares the oxolane ring structure but lacks the thiazole-sulfonamide group.
Ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate: Similar in having the oxolane ring, but with different functional groups.
Uniqueness
3-(5,5-Dimethyl-2-oxooxolan-3-YL)-N-{4-[(1,3-thiazol-2-YL)sulfamoyl]phenyl}propanamide is unique due to its combination of the oxolane ring and thiazole-sulfonamide moiety
Properties
IUPAC Name |
3-(5,5-dimethyl-2-oxooxolan-3-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S2/c1-18(2)11-12(16(23)26-18)3-8-15(22)20-13-4-6-14(7-5-13)28(24,25)21-17-19-9-10-27-17/h4-7,9-10,12H,3,8,11H2,1-2H3,(H,19,21)(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKSBSKIIUPBMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(=O)O1)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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